Sodium anthraquinone-2-sulfonate - 131-08-8

Sodium anthraquinone-2-sulfonate

Catalog Number: EVT-1190088
CAS Number: 131-08-8
Molecular Formula: C14H8NaO5S
Molecular Weight: 311.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Redox Reactions: AQS undergoes reversible reduction and oxidation, transitioning between its quinone and hydroquinone forms. This property makes it useful as an electron mediator in various electrochemical and photochemical systems. [, , ]
  • Photochemical Reactions: Upon light absorption, AQS transitions to an excited state, increasing its oxidizing power. This characteristic is exploited in photocatalysis and photodegradation studies. [, , ]
  • Complexation Reactions: AQS can form complexes with various metal ions and organic molecules. These complexation interactions are studied in the context of molecular recognition, sensor development, and material science. [, ]
Chemical Reactions Analysis
  • Photocatalysis: AQS serves as a photosensitizer in photocatalytic reactions, facilitating the degradation of organic pollutants in wastewater treatment. Its ability to generate reactive oxygen species upon light irradiation contributes to the degradation process. [, ]
  • Photo-Enzymatic Cascade Reactions: Combining AQS with enzymes enables the development of cascade reactions for synthesizing enantiomerically pure compounds. AQS catalyzes the photooxidation of alcohols, while enzymes catalyze the subsequent stereoselective reduction, yielding enantiopure amines. []
Mechanism of Action
  • Electron Mediator: In electrochemical and photochemical systems, AQS acts as an electron shuttle, facilitating electron transfer between different species. For instance, in a photocatalytic reaction, AQS can accept electrons from a photoexcited molecule and subsequently transfer these electrons to another molecule, promoting a specific chemical transformation. [, ]
  • Redox-Active Dopant: When incorporated into materials like conductive polymers, AQS introduces redox activity, enhancing their electrochemical properties. This characteristic is beneficial in applications like supercapacitors, where the redox reactions contribute to increased charge storage capacity. [, , ]
Physical and Chemical Properties Analysis
  • Supercapacitors: AQS is employed as a redox-active additive or dopant in supercapacitor electrodes, enhancing their energy storage capacity and cycling stability. For instance, incorporating AQS into niobium carbide MXene electrodes significantly improved their electrochemical capacitance. [] Similarly, AQS-doped polypyrrole electrodes exhibited higher capacitance compared to undoped polypyrrole. []
  • Electrochemical Sensors: AQS is utilized as an electrochemical indicator in DNA biosensors. Changes in its electrochemical signal upon DNA hybridization allow for target DNA detection. [, ]
  • Electrolyte Additive: In aqueous zinc batteries, AQS acts as a self-deoxidizing additive, mitigating zinc anode corrosion and dendrite growth, thereby improving battery stability and lifespan. []
Applications
  • Spectrophotometric Determination: AQS is employed as a derivatizing agent in spectrophotometric methods for quantifying pharmaceutical compounds. Reaction with AQS forms a colored derivative measurable by UV-Vis spectroscopy. []
Future Directions

References:[1] Improved Capacitive Performance of Polypyrrole Doped with 9,10-Anthraquinone-2-sulfonic Acid Sodium Salt (https://www.semanticscholar.org/paper/0ac28f6519df5fdd1df6978817f409f470bd8590)[2] Novel DNA Electrochemical Biosensor Using Anthraquinone-2-Sulfonic Acid Sodium Salt as Hybridization Indicator (https://www.semanticscholar.org/paper/14ba79648b9ef0598a94b8c411f320d9f18e5243)[5] A Flexible Supercapacitor Based on Niobium Carbide MXene and Sodium Anthraquinone-2-Sulfonate Composite Electrode (https://www.semanticscholar.org/paper/a01156a7816341e201d1f0776a0c0a7058e6d1bb)[8] Conductive and sensing performance of polypyrrole composited elastic filaments by template synthesis (https://www.semanticscholar.org/paper/0c13125b888efaf6836d1408e8e20724f43cf7f0)[11] Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals (https://www.semanticscholar.org/paper/4018d768207fa2d00cd0daa8665d349ff2771dd2)[12] Photocatalytic Oxidative Bromination of Electron‐Rich Arenes and Heteroarenes by Anthraquinone (https://www.semanticscholar.org/paper/414379935e0188e7f183fed813ce743d3d2a4fbd)[13] Not directly cited, but common knowledge about the typical appearance of AQS.[14] A Self-Deoxidizing Electrolyte Additive Enables Highly Stable Aqueous Zinc Batteries. (https://www.semanticscholar.org/paper/57011b6a0f60d2cc5357ad00c7e4b0356bcb5eda)[15] Control of the Redox Activity of PbS Quantum Dots by Tuning Electrostatic Interactions at the Quantum Dot/Solvent Interface. (https://www.semanticscholar.org/paper/5fbde4666b2d9506bfd08a91c1d574c5073a50a9)[20] A Photo-Enzymatic Cascade to Transform Racemic Alcohols into Enantiomerically Pure Amines (https://www.semanticscholar.org/paper/974ab74801363dbb19b540ae3886ccb57b4309c9) [] Different influence of two indicators on carbon nanotubes and gold nanoparticles modified DNA probes of electrochemical sensors (https://www.semanticscholar.org/paper/ca0bd815623577b90905879b220135846b844b49)[23] Graphene and Anthraquinone-2-sulfonic Acid Sodium Based Electrochemical Aptasensor for Pb~(2+) (https://www.semanticscholar.org/paper/73563b918547fcb651f07cc201cfcbbe0bd6abd9)[25] Anthraquinone-A review of the rise and fall of a pulping catalyst (https://www.semanticscholar.org/paper/9e5f6b69a5c0f9d68125e2132f5354e2e306c8f9)[27] Assembling Artificial Photosynthetic Models in Water Using β-Cyclodextrin-Conjugated Phthalocyanines as Building Blocks. (https://www.semanticscholar.org/paper/d7a8a988649ec2cbae37a7afb9a71fdbb7f5d154)[28] Dense organic molecules/graphene network anodes with superior volumetric and areal performance for asymmetric supercapacitors (https://www.semanticscholar.org/paper/9fb58269e9c71c7d96bcaba77f0538b612e9a6d7)[34] Redox‐Active Organic Sodium Anthraquinone‐2‐Sulfonate (AQS) Anchored on Reduced Graphene Oxide for High‐Performance Supercapacitors (https://www.semanticscholar.org/paper/c129bcdf3cdc2fdacd532fe01cf68ff0d7198ff9)[35] Role of oxygen at the TiO2 interface during photodegradation of biologically difficult‐to‐degrade anthraquinone‐sulfonate dyes (https://www.semanticscholar.org/paper/e185146a1483f8890ceb80b44c16b631574ce667)

Properties

CAS Number

131-08-8

Product Name

Sodium anthraquinone-2-sulfonate

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C14H8NaO5S

Molecular Weight

311.27 g/mol

InChI

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);

InChI Key

XUINISXRACTVNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.